molecular formula C4H6N2O3 B13844534 N-Nitroso-3-hydroxy Pyrrolidone

N-Nitroso-3-hydroxy Pyrrolidone

Cat. No.: B13844534
M. Wt: 130.10 g/mol
InChI Key: SXGDFUIWJMOBKI-UHFFFAOYSA-N
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Description

N-Nitroso-3-hydroxy Pyrrolidone: is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. It is a derivative of pyrrolidone, a five-membered lactam ring, with a nitroso group attached to the nitrogen atom and a hydroxyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-3-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The general synthetic route involves the nitrosation of 3-hydroxy pyrrolidone using nitrous acid or other nitrosating agents. The reaction typically occurs in an acidic medium to facilitate the formation of the nitroso group .

Industrial Production Methods: Industrial production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the compound. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-3-hydroxy Pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitroso-3-hydroxy Pyrrolidone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso-3-hydroxy Pyrrolidone involves its bioactivation through metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA bases, resulting in the formation of DNA adducts and subsequent mutations .

Comparison with Similar Compounds

Uniqueness: N-Nitroso-3-hydroxy Pyrrolidone is unique due to its specific structural features, such as the presence of both a nitroso group and a hydroxyl group on the pyrrolidone ring.

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

3-hydroxy-1-nitrosopyrrolidin-2-one

InChI

InChI=1S/C4H6N2O3/c7-3-1-2-6(5-9)4(3)8/h3,7H,1-2H2

InChI Key

SXGDFUIWJMOBKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1O)N=O

Origin of Product

United States

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